molecular formula C13H10N6O5S4 B11042149 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B11042149
M. Wt: 458.5 g/mol
InChI Key: FTIQEFGOGHFDNJ-UHFFFAOYSA-N
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Description

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}ACETAMIDE is a complex organic compound featuring a combination of thiadiazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the individual ring systems The thiadiazole and thiazole rings are synthesized separately through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}ACETAMIDE apart is its combination of multiple functional groups and ring systems, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H10N6O5S4

Molecular Weight

458.5 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C13H10N6O5S4/c14-11-17-18-13(27-11)25-6-9(20)16-12-15-5-10(26-12)28(23,24)8-3-1-7(2-4-8)19(21)22/h1-5H,6H2,(H2,14,17)(H,15,16,20)

InChI Key

FTIQEFGOGHFDNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CSC3=NN=C(S3)N

Origin of Product

United States

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